Sanguinarium chloride hydrate
Overview
Description
This compound belongs to the benzophenanthridine alkaloid family and has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and analgesic properties.
Mechanism of Action
Target of Action
Sanguinarium chloride hydrate, a benzophenanthridine alkaloid derived from the root of Sanguinaria Canadensis, has been shown to interact with many targets, including nucleic acids, proteins, and microtubules . It is an excellent DNA and RNA intercalator where only the iminium ion binds . Both forms of the alkaloid, however, show binding to functional proteins like serum albumins, lysozyme, and hemoglobin .
Mode of Action
It can stimulate apoptosis via activating the production of reactive oxygen species (ROS). Sanguinarine-induced apoptosis is associated with the activation of JNK and NF-κB .
Biochemical Pathways
Sanguinarine chloride hydrate modulates cell death signaling pathways and induces apoptosis through different ways . It has been shown to enhance the skin tumor promoting activity in mouse skin which may have relevance to its carcinogenic potential . It has also been shown to induce ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer .
Pharmacokinetics
It is sparingly soluble in aqueous conditions but highly soluble in many organic solvents .
Result of Action
Sanguinarine chloride hydrate exhibits remarkable biological activities. It displays antimicrobial, antifungal, and anti-inflammatory effects in addition to its putative anticancer activity . It has been shown to decrease the proliferation of various cells in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
Sanguinarium chloride hydrate interacts with various biomolecules. It is an excellent DNA and RNA intercalator where only the iminium ion binds . Both forms of the alkaloid show binding to functional proteins like serum albumins, lysozyme, and hemoglobin . It also inhibits MKP-1 (IC 50 = 10 μM), a protein involved in cell signaling .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cell cycle arrest in the G1 phase . It also induces ROS-mediated oxidative stress in growing cells . In lung adenocarcinoma cells, it inhibits the recombinant TMEM16A current, affecting cell proliferation and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and RNA, disrupting their normal function . It also inhibits the activity of MKP-1, a protein phosphatase involved in cell signaling . This inhibition can lead to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanguinarium chloride hydrate can be synthesized through the extraction of sanguinarine from the roots of Sanguinaria canadensis. The extraction process involves the following steps:
Harvesting and Drying: The roots of Sanguinaria canadensis are harvested and dried.
Extraction: The dried roots are ground into a fine powder and subjected to solvent extraction using organic solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography to isolate sanguinarine.
Conversion to this compound: Sanguinarine is then converted to this compound by reacting it with hydrochloric acid in the presence of water, resulting in the formation of the hydrate form.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and equipment to extract sanguinarine from large quantities of Sanguinaria canadensis roots.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity sanguinarine.
Hydration: Converting sanguinarine to this compound through controlled reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Sanguinarium chloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced to form dihydrosanguinarine.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products:
Oxidation Products: Various oxidized derivatives of sanguinarine.
Reduction Products: Dihydrosanguinarine.
Substitution Products: Substituted derivatives of sanguinarine.
Scientific Research Applications
Sanguinarium chloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with nucleic acids and proteins, and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.
Industry: Used in the formulation of antimicrobial agents and natural health products.
Comparison with Similar Compounds
Sanguinarium chloride hydrate is unique among benzophenanthridine alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Sanguinarine Nitrate: Another derivative of sanguinarine with similar biological activities.
Ethoxysanguinarine: A modified form of sanguinarine with enhanced solubility.
Chelerythrine: A related benzophenanthridine alkaloid with distinct biological properties.
Dihydrosanguinarine: A reduced form of sanguinarine with different chemical reactivity
These compounds share some similarities in their chemical structure and biological activities but differ in their specific interactions and applications.
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKAXHWLRYMLE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2447-54-3 (Parent) | |
Record name | Sanguinarium chloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30971158 | |
Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-73-4, 1099738-80-3 | |
Record name | Sanguinarine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5578-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sanguinarium chloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sanguinarine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sanguinarine Chloride Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SANGUINARIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Z8J4400H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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